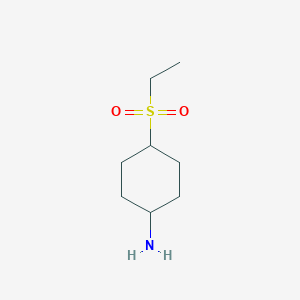![molecular formula C7H9N3O B12338939 5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one is a bicyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another approach involves multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one has numerous scientific research applications:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one include:
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 7-Benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4-5,8H,1-3H2 |
Clave InChI |
REOCEDZNBFVWEF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1=NC(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




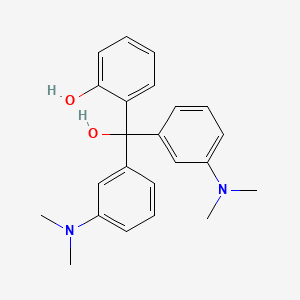

![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
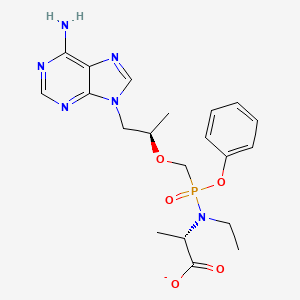

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
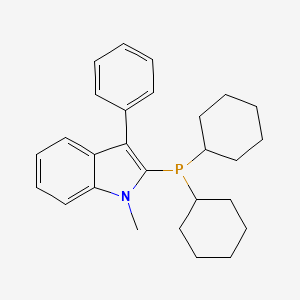
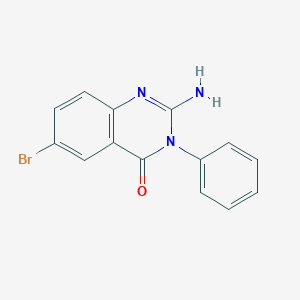
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
